2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Catalog No.
S6718070
CAS No.
2201019-97-6
M.F
C22H19N5O2
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-...

CAS Number

2201019-97-6

Product Name

2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

IUPAC Name

2-[[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C22H19N5O2/c28-21-8-7-19(16-4-3-9-23-10-16)25-27(21)14-15-12-26(13-15)22(29)18-11-24-20-6-2-1-5-17(18)20/h1-11,15,24H,12-14H2

InChI Key

VSOKSNWURSCEQW-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)CN4C(=O)C=CC(=N4)C5=CN=CC=C5

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)CN4C(=O)C=CC(=N4)C5=CN=CC=C5

The exact mass of the compound 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is 385.15387487 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C22H19N5O2C_{22}H_{19}N_{5}O_{2} and a molecular weight of approximately 385.4 g/mol. This compound features a unique structure that includes an indole moiety, an azetidine ring, and a pyridazine derivative, which contribute to its potential biological activities and applications in medicinal chemistry. The compound's intricate arrangement of heterocycles makes it an interesting subject for research in drug development and pharmacology .

The chemical reactivity of 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can be explored through various synthetic pathways, including:

  • Nucleophilic Substitution Reactions: The azetidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carbonyl group in the indole structure can participate in condensation reactions with amines or other nucleophiles.
  • Cyclization Reactions: The presence of multiple functional groups facilitates cyclization, potentially leading to the formation of new heterocyclic compounds.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Preliminary studies suggest that 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one exhibits significant biological activities, including:

  • Antitumor Activity: Compounds with indole and pyridazine moieties have been reported to inhibit cancer cell proliferation.
  • Antimicrobial Properties: The structural features may contribute to antimicrobial effects against various pathogens.
  • Neuroprotective Effects: Indole derivatives are known for their neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.

Further pharmacological studies are required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves several key steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Indole Moiety: The indole can be synthesized separately and then attached via a condensation reaction.
  • Pyridazine Formation: The pyridazine component may be synthesized through cyclization involving hydrazine derivatives and appropriate carbonyl compounds.

Each step requires careful optimization to ensure high yields and purity of the final product .

The unique structure of 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one positions it as a candidate for various applications:

  • Pharmaceutical Development: Its potential as an antitumor or antimicrobial agent makes it suitable for drug development.
  • Research Tool: It can be utilized in biochemical studies to explore the role of indole derivatives in biological systems.

Interaction studies involving this compound may focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to target proteins.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.

These studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-y)-2,3-dihydropyridazin-3-one. Here are some notable examples:

Compound NameStructureUnique Features
2-(1H-Indol-3-Yl)acetohydrazideC10H11N3OSimpler structure; focuses on hydrazide functionality.
2-{[1-(1H-indole-4-carbonyl)azetidin]}C18H18N4O2Similar azetidine structure but different carbonyl position.
PonatinibC29H31ClF2N6O4SA potent tyrosine kinase inhibitor; structurally distinct but shares antitumor properties.

These comparisons highlight the uniqueness of 2-{[1-(1H-indole-3-carbonyl)azetidin-3-y]-methyl}-6-(pyridin-3-y)-2,3-dihydropyridazin-3-one due to its specific combination of functional groups and structural complexity, which may contribute to its unique biological activities and potential therapeutic applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.15387487 g/mol

Monoisotopic Mass

385.15387487 g/mol

Heavy Atom Count

29

Dates

Last modified: 11-23-2023

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